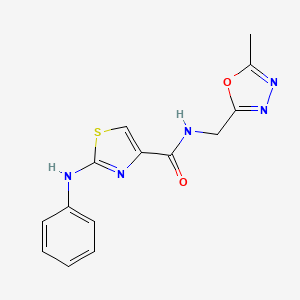

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(phenylamino)thiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(phenylamino)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The unique structure of this compound, which includes a thiazole ring, an oxadiazole ring, and a carboxamide group, contributes to its diverse chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(phenylamino)thiazole-4-carboxamide typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Thiazole Ring Formation: The thiazole ring is usually formed by the condensation of α-haloketones with thioamides.

Coupling Reactions: The oxadiazole and thiazole intermediates are then coupled using suitable reagents and conditions to form the desired compound. This step often involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Oxidation Reactions

The thiazole and oxadiazole rings in the compound are susceptible to oxidation. Key findings include:

-

Mechanistic Insight : Oxidation of the thiazole sulfur can yield sulfoxides or sulfones, depending on reaction conditions . The oxadiazole ring may undergo oxidative cleavage to form a carboxylic acid derivative .

Reduction Reactions

Reductive transformations primarily target the carboxamide and heterocyclic rings:

| Reaction | Conditions | Products | References |

|---|---|---|---|

| Carboxamide reduction | LiAlH<sub>4</sub>, THF | Amine derivative | |

| Partial oxadiazole ring reduction | NaBH<sub>4</sub>, ethanol | Dihydro-oxadiazole intermediates |

-

Key Observation : Reduction of the carboxamide group produces a primary amine, while selective reduction of the oxadiazole ring can stabilize reactive intermediates .

Substitution Reactions

Electrophilic and nucleophilic substitutions are feasible at specific positions:

Electrophilic Substitution

-

Thiazole C-5 position : Nitration or halogenation occurs under acidic conditions due to ring activation .

-

Oxadiazole methyl group : Halogenation (e.g., Cl<sub>2</sub>/FeCl<sub>3</sub>) yields halogenated derivatives .

Nucleophilic Substitution

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Products | References |

|---|---|---|

| 6M HCl, reflux | Thiazole-4-carboxylic acid + oxadiazole amine | |

| NaOH (aq), 100°C | Sodium carboxylate + ammonia |

Coupling and Cycloaddition Reactions

The compound participates in cross-coupling and cycloaddition reactions:

Stability Under Thermal and Photolytic Conditions

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Potential Therapeutic Uses

The compound is being investigated for its potential as a pharmaceutical agent. Its unique structure suggests possible antimicrobial , anticancer , and anti-inflammatory properties. Research indicates that compounds with similar structures demonstrate significant biological activity.

Case Study: Anticancer Activity

A study on related oxadiazole derivatives revealed significant anticancer activity against several cancer cell lines. For instance, an N-Aryl derivative showed percent growth inhibitions (PGIs) of 86.61% against SNB-19 cells and 85.26% against OVCAR-8 cells . This indicates that N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(phenylamino)thiazole-4-carboxamide may exhibit comparable efficacy.

Biological Research

Biochemical Probes

In biological research, this compound can serve as a probe to study biochemical pathways. Its ability to interact with specific molecular targets allows researchers to investigate various biological mechanisms.

Materials Science

Development of New Materials

The compound's unique chemical properties position it as a candidate for developing advanced materials with specific electronic or optical properties. Its structural characteristics allow for the exploration of novel applications in nanotechnology and polymer science.

Synthetic Routes

The synthesis typically involves multiple steps:

- Formation of the Oxadiazole Ring : Synthesized through cyclization reactions.

- Thiazole Ring Formation : Achieved via condensation reactions.

- Coupling Reactions : The final compound is formed by coupling oxadiazole and thiazole intermediates using coupling agents like EDCI or DCC .

Industrial Production Methods

For industrial applications, optimization techniques are employed to enhance yield and purity. Continuous flow reactors and advanced purification methods such as chromatography are commonly used.

Mecanismo De Acción

The mechanism of action of N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(phenylamino)thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(phenylamino)thiazole-4-carboxamide

- N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(phenylamino)thiazole-4-carboxylate

- N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(phenylamino)thiazole-4-carboxylic acid

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structures

Actividad Biológica

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(phenylamino)thiazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The oxadiazole moiety is often synthesized from precursor compounds through cyclization reactions. The final product can be obtained through condensation reactions involving thiazole derivatives and phenylamine components.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an anticancer and antimicrobial agent.

Anticancer Activity

- Mechanism of Action : Research indicates that compounds containing the oxadiazole ring exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and DNA synthesis, such as thymidylate synthase (TS) .

-

Case Studies :

- A study evaluated the compound's efficacy against liver carcinoma cell lines (HUH7), reporting IC50 values superior to conventional chemotherapeutics like 5-Fluorouracil (5-FU) .

- Another investigation highlighted the compound's capacity to inhibit EGFR family members, showing promising results against HER3 and HER4 receptors with IC50 values of 0.37 µM and 0.72 µM respectively .

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties:

- Spectrum of Activity : It has shown effectiveness against both gram-positive and gram-negative bacteria, with a stronger impact on gram-positive strains .

-

Case Studies :

- In vitro studies reported that derivatives of 1,3,4-oxadiazole exhibited antibacterial activity with IC50 values ranging from 10 µM to 20 µM against various pathogens .

- A specific derivative was effective against Mycobacterium tuberculosis, indicating its potential for treating resistant infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- The oxadiazole ring is crucial for cytotoxicity; modifications to this ring can significantly alter activity.

- Substituents on the phenyl group influence lipophilicity and membrane permeability, enhancing bioavailability.

Data Summary

Propiedades

IUPAC Name |

2-anilino-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2S/c1-9-18-19-12(21-9)7-15-13(20)11-8-22-14(17-11)16-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,15,20)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMCQOYQRFNWRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CNC(=O)C2=CSC(=N2)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.